3,5-Dichlorophenylhydrazine hydrochloride molecular weight
3,5-Dichlorophenylhydrazine hydrochloride molecular weight
An In-Depth Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
As a key starting material and intermediate, 3,5-Dichlorophenylhydrazine hydrochloride is a compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in constructing heterocyclic frameworks, most notably the indole nucleus, positions it as a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling, with a focus on its application in drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of 3,5-Dichlorophenylhydrazine hydrochloride is the bedrock of its effective and safe use in a research and development setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.
| Property | Value | Source(s) |
| Molecular Weight | 213.49 g/mol | [1][2][3] |
| Molecular Formula | C₆H₇Cl₃N₂ | [2][4] |
| CAS Number | 63352-99-8 | [1][2][4] |
| Appearance | White to cream powder | [4] |
| Melting Point | 208-210 °C (with decomposition) | [1][3] |
| Synonyms | (3,5-Dichlorophenyl)hydrazine hydrochloride | [4][5] |
Synthesis and Mechanistic Insights
The synthesis of 3,5-Dichlorophenylhydrazine hydrochloride is a classic example of aromatic amine chemistry, proceeding through a two-step sequence: diazotization followed by reduction. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and ensuring a high-quality product.
Step 1: Diazotization of 3,5-Dichloroaniline
The journey begins with the conversion of 3,5-dichloroaniline to its corresponding diazonium salt. This reaction is typically performed in an acidic aqueous medium at low temperatures (0-5 °C).
Causality of Experimental Choices:
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In-situ Generation of Nitrous Acid: Sodium nitrite (NaNO₂) is added to a strong acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in the reaction mixture. This is a critical step as nitrous acid is unstable and must be used as it is formed.
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Role of Excess Acid: The reaction is conducted in a strongly acidic environment to prevent the newly formed diazonium salt from coupling with unreacted aniline, which would lead to the formation of unwanted azo compounds. The acid also stabilizes the diazonium salt.
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Low-Temperature Requirement: Diazonium salts are notoriously unstable at higher temperatures and can decompose, potentially leading to the formation of phenols and other byproducts. Maintaining a temperature between 0 and 5 °C is paramount for maximizing the yield and purity of the diazonium salt intermediate.
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The weakly nucleophilic amino group of the aniline then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable diazonium ion is formed.
Step 2: Reduction of the Diazonium Salt
The intermediate diazonium salt is then reduced to the desired phenylhydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
Causality of Experimental Choices:
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Choice of Reducing Agent: Tin(II) chloride is a robust and selective reducing agent for diazonium salts. It provides the necessary electrons for the reduction of the dinitrogen moiety without cleaving the nitrogen-carbon bond of the aromatic ring.
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Acidic Medium: The reduction is performed in a strong acid to maintain the stability of the resulting hydrazine as its hydrochloride salt and to facilitate the reaction.
The resulting 3,5-Dichlorophenylhydrazine hydrochloride precipitates from the reaction mixture and can be isolated by filtration.
Experimental Protocol: Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride
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Step 1: Diazotization
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To a stirred solution of 3,5-dichloroaniline (1 equivalent) in 6 M hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.
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Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).
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Step 2: Reduction
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In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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The precipitated solid is collected by vacuum filtration, washed with a small amount of cold hydrochloric acid, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.
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Dry the product under vacuum to yield 3,5-Dichlorophenylhydrazine hydrochloride.
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Application in Drug Development: The Fischer Indole Synthesis
3,5-Dichlorophenylhydrazine hydrochloride is a valuable precursor for the synthesis of substituted indoles via the Fischer indole synthesis. The indole motif is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including anti-inflammatory drugs, anti-migraine agents, and kinase inhibitors.
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.
The 3,5-dichloro substitution pattern on the phenyl ring of the hydrazine can be strategically utilized to introduce chlorine atoms at the 4- and 6-positions of the resulting indole. These halogen atoms can serve as synthetic handles for further functionalization or can be crucial for modulating the pharmacological activity of the target molecule, for instance, by influencing its binding to a biological target such as a kinase.
Workflow: Fischer Indole Synthesis using 3,5-Dichlorophenylhydrazine Hydrochloride
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]

